Captopril disulfide
Overview
Description
Captopril disulfide is a derivative of captopril, an angiotensin-converting enzyme inhibitor primarily used for the treatment of hypertension and congestive heart failure. This compound is formed through the oxidation of captopril, resulting in the formation of a disulfide bond between two captopril molecules. This compound retains some of the pharmacological properties of captopril but also exhibits unique characteristics due to the presence of the disulfide bond.
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by captopril disulfide is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, this compound disrupts the RAAS, leading to a decrease in vasoconstriction and a reduction in the volume of circulating blood . This results in a decrease in blood pressure and has beneficial effects in conditions like hypertension and congestive heart failure .
Pharmacokinetics
This compound exhibits a rapid absorption with a time to maximal concentration of approximately 1.1 hours . The elimination half-life is around 1.0 hour . The primary route of elimination of captopril is the kidney, with renal clearance of unchanged captopril exceeding the glomerular filtration rate due to active tubular secretion . In healthy subjects, about 70 to 75% of an oral dose is absorbed, and the bioavailability of captopril is approximately 65% .
Result of Action
The inhibition of ACE by this compound leads to a decrease in the concentration of angiotensin II, which in turn leads to a decrease in blood pressure . This has beneficial effects in the management of conditions like essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the co-administration of food or antacids with captopril has been shown to diminish the bioavailability of the drug . Furthermore, the presence of renal impairment can significantly affect the pharmacokinetics of this compound, necessitating dose adjustments .
Biochemical Analysis
Biochemical Properties
Captopril disulfide interacts with several enzymes, proteins, and other biomolecules. The biotransformation of this compound predominantly occurs at the thiol group level, forming reversible disulfide bonds with albumin and other proteins . Other transformations in blood involve the formation of a disulfide dimer and mixed disulfides of this compound with L-cysteine and glutathione .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific molecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Captopril disulfide can be synthesized through the oxidation of captopril. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction typically proceeds under mild conditions, with the captopril being dissolved in the solvent and the oxidizing agent being added slowly to the solution. The reaction mixture is then stirred at room temperature until the formation of this compound is complete. The product can be isolated through filtration and recrystallization from suitable solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would involve the controlled addition of oxidizing agents to a solution of captopril, followed by purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Captopril disulfide undergoes various chemical reactions, including:
Oxidation: The formation of this compound itself is an oxidation reaction where two captopril molecules are oxidized to form a disulfide bond.
Reduction: this compound can be reduced back to captopril using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The disulfide bond in this compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents in aqueous or organic solvents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of suitable catalysts or under basic conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Captopril.
Substitution: Various substituted captopril derivatives depending on the nucleophile used.
Scientific Research Applications
Captopril disulfide has several scientific research applications, including:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage reactions. It is also used in the synthesis of other captopril derivatives.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox-sensitive biological pathways.
Medicine: Explored for its potential therapeutic effects in conditions where oxidative stress plays a role, such as cardiovascular diseases and neurodegenerative disorders.
Comparison with Similar Compounds
Captopril: The parent compound, an angiotensin-converting enzyme inhibitor used for hypertension and heart failure.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor with a similar therapeutic profile.
Uniqueness of Captopril Disulfide: this compound is unique due to the presence of the disulfide bond, which imparts additional chemical and biological properties. This bond allows this compound to participate in redox reactions and potentially modulate oxidative stress, which is not a characteristic of captopril, enalapril, or lisinopril .
Properties
IUPAC Name |
(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024324 | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64806-05-9 | |
Record name | Captopril disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Captopril disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPTOPRIL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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